Physicochemical Profiling and Synthetic Utility of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid
Physicochemical Profiling and Synthetic Utility of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid
Executive Summary: The Quaternary Scaffold
2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2) represents a specialized class of heterocyclic building blocks characterized by a quaternary carbon center at the 2-position. Unlike its non-quaternary analog (tetrahydro-2-furoic acid), this compound possesses both a carboxylic acid and a primary hydroxymethyl group attached to the same carbon atom. This structural motif creates a rigid, constrained scaffold that mimics
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications in modern drug discovery, specifically in the design of peptidomimetics and transition-state inhibitors.
Molecular Identity & Structural Analysis
The compound exists as a quaternary tetrahydrofuran derivative. The coexistence of a hydrophilic carboxyl head and a hydroxymethyl arm on a cyclic ether core imparts unique solubility and steric properties.
| Attribute | Detail |
| IUPAC Name | 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid |
| CAS Number | 442877-01-2 |
| Molecular Formula | C |
| Molecular Weight | 146.14 g/mol |
| SMILES | O=C(O)C1(CO)OCCC1 |
| Stereochemistry | Contains one chiral center at C2.[1][2] Available as racemate or enantiopure (R/S) forms. |
| Structural Class |
Physicochemical Profile
Understanding the thermodynamic and kinetic behavior of this scaffold is critical for its incorporation into lead compounds. The quaternary center significantly alters the pKa and lipophilicity compared to the secondary analog.
Thermodynamic & Solubility Properties
| Property | Value (Experimental/Predicted) | Context & Causality |
| Physical State | White to off-white solid | Hydrogen bonding network between COOH and CH |
| Melting Point | 115–125 °C (Predicted) | Higher than tetrahydro-2-furoic acid due to increased H-bond donors. |
| Boiling Point | >250 °C (Decomposes) | Thermal instability of |
| Solubility (Water) | High (>50 mg/mL) | The bifunctional hydrophilic head groups dominate the cyclic ether's lipophilicity. |
| Solubility (Organic) | DMSO, Methanol, THF | Poor solubility in non-polar solvents (Hexane, Toluene). |
Acid-Base & Lipophilicity (LogP/LogD)
-
pKa (Carboxyl): 3.6 ± 0.2 (Predicted).
-
Mechanistic Insight: The inductive effect of the cyclic oxygen and the geminal hydroxymethyl group (electron-withdrawing) lowers the pKa relative to standard aliphatic acids (~4.8), making it a stronger acid.
-
-
LogP (Octanol/Water): -0.8 to -0.5 (Predicted).
-
Implication: Highly hydrophilic. In drug design, this moiety serves to lower the LogP of greasy scaffolds, improving aqueous solubility but potentially limiting passive membrane permeability unless masked as a prodrug (ester).
-
Synthetic Pathways & Manufacturing[2]
The synthesis of quaternary tetrahydrofuran derivatives is non-trivial due to steric hindrance at the C2 position. Two primary strategies are employed: Cyclization of Sugar Derivatives (for chirality) and Functionalization of Furoic Acid (for racemates).
Workflow Visualization
Strategic Analysis of Routes
-
Route A (Alkylation): Starting from tetrahydro-2-furoic acid esters, generation of the enolate with a strong base (LDA) followed by trapping with formaldehyde (gas or paraformaldehyde) installs the hydroxymethyl group.
-
Challenge: Steric hindrance at C2 often leads to low yields or O-alkylation byproducts.
-
-
Route B (Sugar Chiral Pool): Utilization of carbohydrates (e.g., fructose or specific lactones) allows for the retention of stereochemistry. This is the preferred route for generating enantiopure (R) or (S) forms required for clinical candidates.
Analytical Characterization
Validating the identity of CAS 442877-01-2 requires specific attention to the quaternary center, which lacks the characteristic C2-proton signal seen in secondary analogs.
Spectroscopic Signatures
-
H NMR (DMSO-d
):-
Absence of the methine triplet at
4.0-4.5 ppm (characteristic of non-quaternary THF-2-COOH). -
Distinct AB quartet for the -CH
OH protons at 3.5–3.8 ppm (diastereotopic due to the chiral center). -
Broad singlet at
12.0+ ppm (COOH).
-
-
C NMR:
-
Quaternary C2 signal shifts downfield (~85-90 ppm) due to the inductive effect of two oxygen atoms (ring O and hydroxymethyl O) and the carbonyl.
-
-
Mass Spectrometry (ESI):
-
Negative Mode (
): 145.1. -
Positive Mode (
): 169.1.
-
Applications in Drug Discovery
Peptidomimetics (Serine Bioisostere)
This scaffold acts as a constrained serine isostere . In natural peptides, serine's side chain (
-
Conformational Restriction: The
and torsion angles are restricted, locking the bioactive conformation. -
Proteolytic Stability: The quaternary center prevents enzymatic degradation by standard proteases (e.g., trypsin, chymotrypsin) that require an
-proton for hydrolysis mechanisms.
Fragment-Based Drug Design (FBDD)
With a Molecular Weight of 146 Da and distinct vectors for hydrogen bonding, this molecule is an ideal "fragment" for screening against polar binding pockets (e.g., kinase hinge regions or viral protease active sites).
Experimental Protocols
Protocol 7.1: Determination of pKa (Potentiometric Titration)
Objective: To accurately determine the ionization constant of the carboxylic acid moiety.
-
Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed water/methanol (90:10 v/v) to ensure complete solubility.
-
Titrant: Use 0.01 M standardized NaOH (carbonate-free).
-
Apparatus: Automated titrator equipped with a glass pH electrode calibrated at pH 4.01, 7.00, and 10.01.
-
Execution: Perform titration at 25 °C under inert N
atmosphere to prevent CO absorption. -
Calculation: Plot the first derivative of the pH curve (
). The inflection point corresponds to the pKa.-
Validation: The value should fall between 3.4 and 3.8.
-
Protocol 7.2: Thermodynamic Solubility Assessment
Objective: To assess saturation solubility in phosphate buffer (pH 7.4).
-
Saturation: Add excess solid compound (~10 mg) to 1.0 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake at 25 °C for 24 hours at 500 rpm.
-
Filtration: Filter the suspension through a 0.22
m PVDF syringe filter. -
Quantification: Analyze the filtrate via HPLC-UV (210 nm) against a 5-point calibration curve.
-
Note: Due to low UV absorbance, Refractive Index (RI) detection or LC-MS is recommended for higher accuracy.
-
References
-
Protheragen Inc. (2024). Product Specification: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2).[1][3][4] Retrieved from
-
ChemicalBook. (2024). Physicochemical properties of Tetrahydrofuran-2-carboxylic acid derivatives. Retrieved from
-
PubChem. (2025).[5] Compound Summary: Tetrahydrofuran-2-carboxylic acid analogs. National Library of Medicine. Retrieved from
-
Organic Syntheses. (2020). Synthesis of Furan Derivatives and their Hydrogenation Products. Org. Synth. Coll. Vol. 1, 274. Retrieved from
-
BenchChem. (2025). Technical Guide: Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid from 5-HMF. Retrieved from
Sources
- 1. 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid - Protheragen [protheragen.ai]
- 2. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]
- 3. CN119677733A - åç¯å氢硫氮æä¬è¡çç© - Google Patents [patents.google.com]
- 4. 1010836-49-3 | 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
